molecular formula C14H11F3 B8652650 4-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl

4-Methyl-2'-(trifluoromethyl)-1,1'-biphenyl

Cat. No. B8652650
M. Wt: 236.23 g/mol
InChI Key: GVVICDFSXZKAPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05310737

Procedure details

A solution of 388 mg (1.52 mmol, 1.4 eq.) of 4-methylphenyltrimethylstannane (Example 69, Step A) in 5 mL of toluene under a nitrogen atmosphere was treated with 238 mg of 2-bromobenzotrifluoride (1.06 mmol) and 64 mg of tetrakis(triphenylphosphine) palladium(O) and the resulting solution heated at reflux for 14 hours. The mixture was cooled, filtered and concentrated under vacuum to give an amber oil that was chromatographed on silica, eluting with hexane, to give the product. 1H NMR (300 MHz, CDCl3): 2.41 (s,3), 7.2-7.8 (m,8H). EI-MS: calculated for C14H11F3 236; found 236 (M+,100%).
Quantity
388 mg
Type
reactant
Reaction Step One
Quantity
238 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
64 mg
Type
catalyst
Reaction Step One
[Compound]
Name
C14H11F3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([Sn](C)(C)C)=[CH:4][CH:3]=1.Br[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[C:19]([F:22])([F:21])[F:20]>C1(C)C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[Pd]>[F:20][C:19]([F:22])([F:21])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
388 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)[Sn](C)(C)C
Name
Quantity
238 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
64 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Pd]
Step Two
Name
C14H11F3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give an amber oil that
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica
WASH
Type
WASH
Details
eluting with hexane
CUSTOM
Type
CUSTOM
Details
to give the product

Outcomes

Product
Name
Type
Smiles
FC(C1=C(C=CC=C1)C1=CC=C(C=C1)C)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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